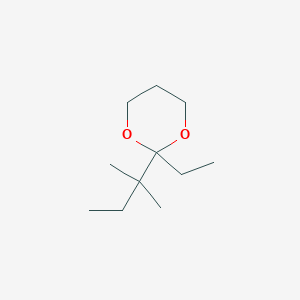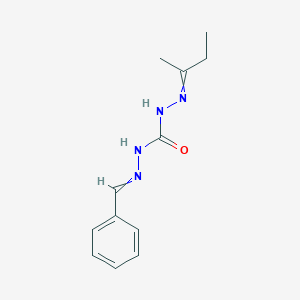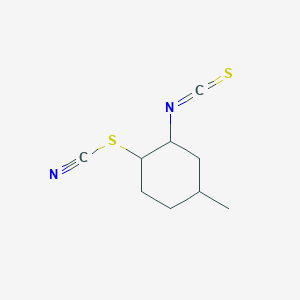![molecular formula C27H23BrNO2P B14516484 {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 62546-45-6](/img/structure/B14516484.png)
{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide is an organophosphorus compound with a complex structure. It is a bromide salt of a phosphonium cation, characterized by its white solid appearance and solubility in polar organic solvents . This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
The synthesis of {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with methyl bromide . The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} ] This method is straightforward and yields the desired phosphonium bromide compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include strong bases like butyl lithium for the formation of ylides, which are crucial intermediates in many organic reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide has several scientific research applications:
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide involves the formation of ylides, which are stabilized by the phosphonium cation. These ylides react with carbonyl compounds to form alkenes through the Wittig reaction . The molecular targets and pathways involved in its biological activities are still under investigation, but its ability to form stable intermediates is a key factor in its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide include:
Methyltriphenylphosphonium bromide: This compound is also a phosphonium bromide and is used in similar synthetic applications.
Triphenylphosphine oxide: While not a bromide salt, it shares the triphenylphosphine core and is used in various organic reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other phosphonium compounds.
Eigenschaften
CAS-Nummer |
62546-45-6 |
|---|---|
Molekularformel |
C27H23BrNO2P |
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
[4-(2-nitroethenyl)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H23NO2P.BrH/c29-28(30)21-20-23-16-18-24(19-17-23)22-31(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27;/h1-21H,22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
MKOCVMZBTKIERM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C=C[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)

![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)

![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)


